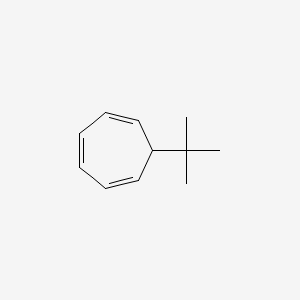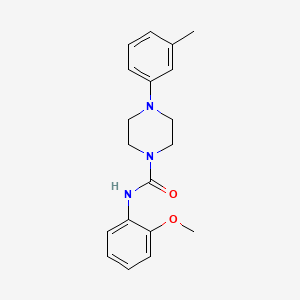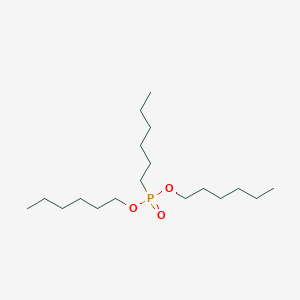
Dihexyl hexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl hexylphosphonate is an organophosphorus compound with the molecular formula C18H39O3P It belongs to the class of alkylphosphonic esters, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl hexylphosphonate can be synthesized through the transesterification reaction of alkylphosphonic acids . This involves reacting dihexyl phosphonate with hexanol under controlled conditions to yield this compound. The reaction typically requires a catalyst, such as an acid or base, to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Dihexyl hexylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dihexyl hexylphosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of dihexyl hexylphosphonate involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the chemical environment .
Comparison with Similar Compounds
- Dibutyl methylphosphonate
- Dioctyl octylphosphonate
- Dinonyl nonylphosphonate
- Didecyl decylphosphonate
Comparison: Dihexyl hexylphosphonate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications .
Properties
CAS No. |
6418-57-1 |
|---|---|
Molecular Formula |
C18H39O3P |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[hexoxy(hexyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C18H39O3P/c1-4-7-10-13-16-20-22(19,18-15-12-9-6-3)21-17-14-11-8-5-2/h4-18H2,1-3H3 |
InChI Key |
AQKIXTCXLQZFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




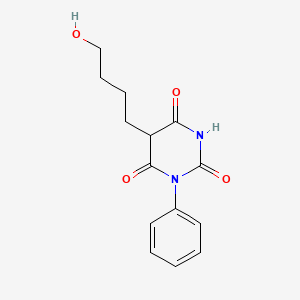
![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
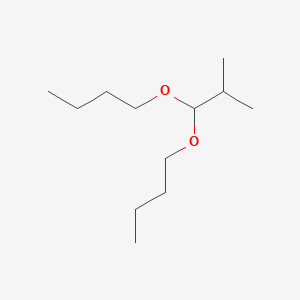
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
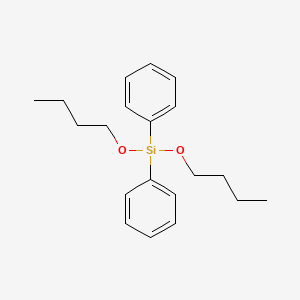
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
